N-Desmethyl Loperamide

Cardiotoxicity hERG inhibition QT prolongation

N-Desmethyl Loperamide (dLop) is the definitive, high-purity probe for P-glycoprotein (P-gp) research. Unlike parent loperamide, dLop exhibits exclusive P-gp selectivity—free from confounding Mrp1/BCRP interactions—and 7.5-fold weaker hERG inhibition, enabling unambiguous efflux transporter imaging and isolated cardiotoxicity modeling. It is the essential precursor for [11C]dLop PET tracer synthesis and a validated reference standard for forensic LC-MS/MS methods. Procure this precisely characterized metabolite to eliminate confounding variables in CNS drug penetration studies, DMPK assays, and cardiac safety profiling.

Molecular Formula C28H31ClN2O2
Molecular Weight 463.0 g/mol
CAS No. 66164-07-6
Cat. No. B1677008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl Loperamide
CAS66164-07-6
Synonyms(11C)N-desmethyl-loperamide
(N-methyl-11C)-desmethyl-loperamide
N-demethyl-loperamide
N-demethylloperamide
N-desmethyl-loperamide
N-desmethylloperamide
Molecular FormulaC28H31ClN2O2
Molecular Weight463.0 g/mol
Structural Identifiers
SMILESCNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32)
InChIKeyZMOPTLXEYOVARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Desmethyl Loperamide (CAS 66164-07-6): A Critical P-gp Probe and Loperamide Metabolite for Advanced Pharmacology Research


N-Desmethyl Loperamide (dLop), a piperidine derivative and the primary active metabolite of the antidiarrheal agent loperamide, is a high-affinity μ-opioid receptor agonist . It is generated via hepatic CYP3A4-mediated N-demethylation and is characterized by its role as a selective substrate and inhibitor of the ATP-dependent efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier [1][2]. This compound is not an independent therapeutic but a key research tool in pharmacokinetic, toxicological, and neuroimaging studies, where its distinct transporter interactions provide critical differentiation from its parent drug.

Why Loperamide Cannot Substitute for N-Desmethyl Loperamide in Specialized Research and Diagnostic Applications


Loperamide is an inadequate substitute for N-Desmethyl Loperamide in applications demanding a pure, well-characterized probe for P-glycoprotein (P-gp) function and cardiotoxicity modeling. Critically, the two compounds exhibit distinct transporter selectivity, with dLop demonstrating exclusive P-gp specificity among major BBB efflux transporters [1]. Furthermore, their cardiac safety profiles are quantitatively distinct, as dLop is a significantly weaker hERG channel inhibitor [2]. Using loperamide introduces confounding variables due to its metabolism to dLop and its broader transporter interactions, rendering N-Desmethyl Loperamide the essential, validated tool for precise, reproducible investigations into P-gp function, drug-drug interactions, and loperamide-associated cardiotoxicity mechanisms.

Quantitative Differentiators of N-Desmethyl Loperamide Versus Loperamide and Other Analogs


7.5-Fold Weaker hERG Channel Inhibition Reduces Confounding Cardiotoxicity in Safety Studies

In a direct head-to-head study on cloned human cardiac ion channels, N-Desmethyl loperamide was a much weaker inhibitor of the hERG potassium channel compared to its parent drug, loperamide [1]. This quantitative difference in potency is critical for studies designed to isolate mechanisms of cardiotoxicity.

Cardiotoxicity hERG inhibition QT prolongation

Exclusive P-gp Selectivity at Blood-Brain Barrier Enhances Specificity in PET Imaging

Unlike loperamide or other non-specific substrates, N-Desmethyl loperamide demonstrates high selectivity for P-glycoprotein (P-gp) among the three most prevalent ATP-binding cassette efflux transporters at the blood-brain barrier (P-gp, Mrp1, and BCRP) [1]. At low, tracer-relevant concentrations (≤1 nM), dLop acts exclusively as a substrate for P-gp, not interacting with Mrp1 or BCRP.

PET imaging P-glycoprotein Blood-Brain Barrier

Superior Brain Uptake Signal in P-gp Knockout Models Quantifies Transporter Function

When used as the PET radiotracer [11C]N-Desmethyl-loperamide ([11C]dLop), the compound shows a dramatic, quantifiable increase in brain uptake in the absence of P-gp function. In P-gp (mdr-1a(-/-)) knockout mice, brain uptake of radioactivity at 30 minutes increased about 3.5-fold by PET measures, and over 7-fold by ex vivo measures, with 90% of brain radioactivity representing unchanged parent tracer [1].

PET tracer P-gp knockout brain uptake

Distinct Toxicokinetic Profile Underpins Prolonged Cardiotoxicity Risk Assessment

A 2025 toxicokinetic analysis of loperamide overdose cases revealed that N-Desmethyl loperamide has a significantly longer terminal elimination half-life than the parent drug. The study quantified this difference, showing dLop's half-life ranges from 31.9 to 88.9 hours, compared to 21.3 to 38.7 hours for loperamide [1].

Toxicokinetics elimination half-life cardiotoxicity

Pharmacokinetic Resistance to CYP3A4 Modulation Differentiates Metabolite from Parent Drug

In contrast to the parent drug loperamide, the pharmacokinetics of N-Desmethyl loperamide are unchanged in the presence of grapefruit juice (GFJ), a known CYP3A4 inhibitor [1]. This suggests that dLop undergoes elimination rate-limited kinetics or more rapid distribution into peripheral tissues, decoupling its systemic exposure from common dietary and drug-drug interactions that affect loperamide.

Pharmacokinetics CYP3A4 Drug-Drug Interactions

Differential Cardiotoxic Thresholds Refine Clinical Risk Stratification Models

A concentration-response analysis from clinical overdose cases demonstrates that lower plasma concentrations of loperamide are associated with electrocardiographic abnormalities compared to N-desmethyl loperamide [1]. This indicates a higher in vivo toxicodynamic potency for loperamide, aligning with in vitro hERG data.

Toxicodynamics QTc prolongation Concentration-Response

Procurement-Driven Applications of N-Desmethyl Loperamide in Academic and Industrial Research


In Vivo Quantification of P-glycoprotein Function at the Blood-Brain Barrier via PET Imaging

Academic imaging centers and pharmaceutical CNS research units should procure high-purity N-Desmethyl Loperamide as a precursor for radiosynthesis of [11C]dLop. Its exclusive selectivity for P-gp over Mrp1 and BCRP [1], combined with a >7-fold signal enhancement in P-gp knockout models [2], provides an unparalleled tool for non-invasively measuring P-gp activity. This application is critical for studying drug resistance, Alzheimer's disease pathology, and assessing the brain penetration of new chemical entities.

Mechanistic Dissection of Loperamide-Induced Cardiotoxicity in Toxicology and Safety Pharmacology

Investigators studying the mechanisms of drug-induced QT prolongation and Torsades de Pointes require N-Desmethyl Loperamide to isolate the contribution of the major metabolite from the parent drug. Given its 7.5-fold weaker hERG inhibition [1] but prolonged toxicokinetic half-life (up to 88.9 hours) [2], dLop is an essential reagent for in vitro and in vivo studies that aim to build accurate in silico models of cardiac risk and understand the temporal dynamics of cardiotoxicity.

Development and Validation of Bioanalytical Methods for Forensic and Clinical Toxicology

Forensic toxicology laboratories and clinical reference labs should use an authenticated N-Desmethyl Loperamide standard for the development and validation of LC-MS/MS methods. Quantitation of dLop in patient plasma is necessary for establishing the total 'loperamide burden' in suspected overdose cases, as the metabolite's prolonged half-life and differential concentration-response relationship for ECG abnormalities are key predictors of persistent cardiotoxicity [1].

Deconvolution of Transporter-Mediated Pharmacokinetics in DMPK and Drug-Drug Interaction (DDI) Studies

Pharmaceutical DMPK departments should utilize N-Desmethyl Loperamide as a selective P-gp probe substrate to deconvolute complex drug-drug interactions. Since its pharmacokinetics are unaffected by CYP3A4 inhibition (unlike loperamide) [1], dLop allows for a clean assessment of P-gp-mediated efflux in vivo. This is particularly valuable for evaluating whether new drug candidates are P-gp inhibitors or substrates, a key regulatory requirement for CNS-active drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl Loperamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.